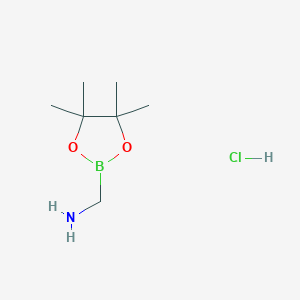
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine
Vue d'ensemble
Description
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine is an organosilicon compound with the molecular formula C10H26N2O2Si. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a colorless to light yellow liquid that is sensitive to moisture and air .
Méthodes De Préparation
The synthesis of N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine involves several steps. One common method includes the reaction of 3-chloropropyltrimethoxysilane with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Analyse Des Réactions Chimiques
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like toluene or dichloromethane, and catalysts such as platinum or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine involves its ability to form strong covalent bonds with various substrates. The compound’s silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent. This enhances the adhesion between different materials and improves the overall stability and functionality of the final product .
Comparaison Avec Des Composés Similaires
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine can be compared with other similar compounds such as:
N1-(3-(Trimethoxysilyl)propyl)-N3,N3-dimethylpropane-1,3-diamine: This compound has similar properties but differs in the number of methoxy groups attached to the silicon atom.
N1-(3-(Diethoxymethylsilyl)propyl)-N3,N3-dimethylpropane-1,3-diamine: This compound has ethoxy groups instead of methoxy groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFTMZUDLGKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC[Si](C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)






![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)
![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)

